molecular formula C5H5ClN2O2 B14224007 2-Furancarboxamide, 5-amino-4-chloro- CAS No. 826991-37-1

2-Furancarboxamide, 5-amino-4-chloro-

Cat. No.: B14224007
CAS No.: 826991-37-1
M. Wt: 160.56 g/mol
InChI Key: ZXNDNLFRWZSTJQ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-amino-4-chloro- is a heterocyclic compound that contains a furan ring substituted with an amino group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-amino-4-chloro- typically involves the reaction of 5-amino-2-furancarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired carboxamide. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-amino-4-chloro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboxamide, 5-amino-4-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-amino-4-chloro- involves its interaction with specific molecular targets. The amino and chlorine substituents on the furan ring can form hydrogen bonds and electrostatic interactions with biological macromolecules, affecting their function. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furancarboxamide, 5-amino-4-chloro- is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

826991-37-1

Molecular Formula

C5H5ClN2O2

Molecular Weight

160.56 g/mol

IUPAC Name

5-amino-4-chlorofuran-2-carboxamide

InChI

InChI=1S/C5H5ClN2O2/c6-2-1-3(4(7)9)10-5(2)8/h1H,8H2,(H2,7,9)

InChI Key

ZXNDNLFRWZSTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1Cl)N)C(=O)N

Origin of Product

United States

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